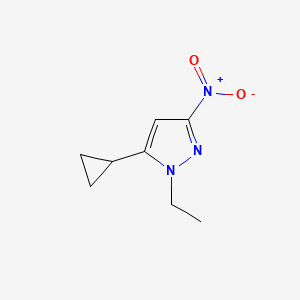

5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles: Aromaticity and Unique Features

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are classified as aromatic heterocycles, satisfying Hückel's rule with a cyclic, planar structure and 6 π-electrons delocalized across the ring. This aromaticity imparts significant stability to the pyrazole ring system. The presence of two nitrogen atoms, one acting as a pyridine-like nitrogen and the other as a pyrrole-like nitrogen, leads to a unique distribution of electron density and reactivity. The pyrrole-like nitrogen is electron-donating, while the pyridine-like nitrogen is electron-withdrawing, influencing the acidity of the N-H proton and the susceptibility of the ring to electrophilic and nucleophilic attack.

Significance of Cyclopropyl (B3062369), Ethyl, and Nitro Substituents in Heterocyclic Chemistry

The properties and reactivity of the pyrazole core are significantly modulated by the nature of its substituents. In the case of 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole, each substituent plays a distinct role:

Cyclopropyl Group: The cyclopropyl group is a three-membered carbocyclic ring that exhibits unique electronic properties. It can donate electron density to an adjacent π-system through σ-π conjugation, a phenomenon known as "cyclopropyl conjugation." This can influence the electron density of the pyrazole ring.

Ethyl Group: The ethyl group, attached to one of the nitrogen atoms, is a simple alkyl group. It primarily acts as an electron-donating group through an inductive effect, increasing the electron density of the pyrazole ring. Its presence also impacts the steric environment around the nitrogen atom.

Nitro Group: The nitro group (-NO2) is a powerful electron-withdrawing group due to both inductive and resonance effects. The introduction of a nitro group significantly deactivates the pyrazole ring towards electrophilic substitution and increases its acidity. In the context of energetic materials, the presence of nitro groups can contribute to a high heat of formation and detonation properties. mdpi.com

Regioisomeric Considerations within Substituted Pyrazoles

The synthesis of substituted pyrazoles often leads to the formation of regioisomers, which are isomers that have the same molecular formula but differ in the position of the substituents on the ring. For a pyrazole with three different substituents, multiple positional isomers are possible. The specific placement of the cyclopropyl, ethyl, and nitro groups in this compound defines its unique chemical identity and properties. The regiochemistry of the synthesis is a critical aspect, often controlled by the choice of starting materials and reaction conditions. For instance, the reaction of a β-ketoaldehyde or a β-diketone with a substituted hydrazine (B178648) can lead to different regioisomeric pyrazole products. nih.gov

Historical Context of 1H-Pyrazole Chemical Research

The history of pyrazole chemistry dates back to the late 19th century with the first synthesis of the parent compound. Since then, the field has expanded dramatically, driven by the diverse applications of pyrazole derivatives in various fields, including medicine, agriculture, and materials science. Early research focused on understanding the fundamental reactivity and aromatic character of the pyrazole ring. Over the decades, significant advancements have been made in the synthesis of functionalized pyrazoles, including the introduction of a wide array of substituents to modulate their biological and physical properties. The study of nitrated pyrazoles, for example, has been of particular interest in the development of energetic materials. mdpi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C8H11N3O2 |

| Molecular Weight | 181.19 g/mol |

| CAS Number | 1170367-28-8 bldpharm.com |

| Canonical SMILES | CCN1C(=CC(=N1)N+[O-])C2CC2 |

| InChI Key | JVYBTGLJGBEPRC-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1-ethyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-2-10-7(6-3-4-6)5-8(9-10)11(12)13/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYBTGLJGBEPRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)[N+](=O)[O-])C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopropyl 1 Ethyl 3 Nitro 1h Pyrazole

Direct Synthetic Routes to Pyrazoles with Nitro and Cyclopropyl (B3062369) Moieties

The construction of the 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole framework is achieved through direct synthetic routes that assemble the heterocyclic ring from acyclic precursors already bearing the necessary functional groups or their latent equivalents.

Cyclocondensation Reactions of Hydrazines with β-Diketones or Related Precursors Bearing Cyclopropyl and Nitro Groups

The most traditional and widely employed method for pyrazole (B372694) synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govnih.gov This approach is highly modular, allowing for the introduction of various substituents onto the final pyrazole ring by choosing appropriately substituted precursors. nih.gov For the target molecule, this involves the reaction of a cyclopropyl-containing β-diketone with ethylhydrazine (B1196685).

The synthesis begins with the selection of precursors that will form the final molecule's distinct sections. The cyclopropyl group is typically introduced via a β-diketone bearing a cyclopropyl moiety, such as 1-cyclopropyl-1,3-butanedione (B49227). This key intermediate can be synthesized through methods like the Claisen condensation of methyl cyclopropyl ketone with an ethyl acetate (B1210297) source. researchgate.net The N1-ethyl group is sourced from ethylhydrazine, which acts as the dinucleophilic component that reacts with the diketone to form the pyrazole ring.

The introduction of the nitro group at the C3 position can be accomplished in two main ways:

Post-synthetically via Nitration: The most common method involves the formation of the 1-ethyl-5-cyclopropyl-1H-pyrazole ring first, followed by electrophilic nitration. Nitrating agents such as a mixture of fuming nitric acid and sulfuric acid can introduce the nitro group onto the electron-rich pyrazole ring. nih.govmdpi.com

From a Nitro-Containing Precursor: Alternatively, a precursor already containing a nitro group can be used. For instance, a β-ketoester bearing a nitro group could be condensed with ethylhydrazine. Another advanced route involves the synthesis of 3-amino-5-cyclopropyl-1H-pyrazole, N-ethylation to give 3-amino-1-ethyl-5-cyclopropyl-1H-pyrazole, followed by a Sandmeyer-type reaction or oxidation to convert the amino group into a nitro group. google.com A patent has described the synthesis of 3-cyclopropyl-5-nitro-1H-pyrazole from 3-cyclopropyl-5-amino-1H-pyrazole. google.com

| Target Moiety | Precursor Molecule | Role in Reaction |

|---|---|---|

| Cyclopropyl Group (at C5) | 1-Cyclopropyl-1,3-butanedione | Provides C3, C4, C5 of pyrazole and the cyclopropyl substituent. |

| Ethyl Group (at N1) | Ethylhydrazine | Provides N1 and N2 atoms of the pyrazole ring and the N-ethyl substituent. |

| Nitro Group (at C3) | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Introduced via electrophilic substitution on the pre-formed pyrazole ring. |

When an unsymmetrical β-diketone, such as 1-cyclopropyl-1,3-butanedione, reacts with a substituted hydrazine like ethylhydrazine, two regioisomeric products can potentially form. The reaction involves initial condensation of one of the hydrazine's nitrogen atoms with one of the carbonyl groups, followed by cyclization and dehydration.

The regiochemical outcome depends on several factors:

Steric Hindrance: The less sterically hindered carbonyl group is often attacked preferentially. In 1-cyclopropyl-1,3-butanedione, the carbonyl adjacent to the methyl group is generally more accessible than the one next to the bulkier cyclopropyl group.

Electronic Effects: The relative electrophilicity of the two carbonyl carbons plays a crucial role.

Reaction Conditions: The choice of solvent and catalyst can significantly influence the ratio of the isomers. nih.gov It has been shown that using aprotic dipolar solvents can enhance regioselectivity compared to protic solvents like ethanol (B145695). nih.gov

The reaction between ethylhydrazine and 1-cyclopropyl-1,3-butanedione can yield both 1-ethyl-3-methyl-5-cyclopropyl-1H-pyrazole and the regioisomeric 1-ethyl-5-methyl-3-cyclopropyl-1H-pyrazole. To obtain the desired 5-cyclopropyl isomer, the initial nucleophilic attack must occur by the substituted nitrogen (N-ethyl) of the hydrazine at the carbonyl carbon of the acetyl group, or by the unsubstituted -NH2 group at the carbonyl carbon of the cyclopropylketone moiety. Careful selection of reaction conditions is paramount to favor the formation of the desired regioisomer. nih.gov

1,3-Dipolar Cycloaddition Approaches for Pyrazole Ring Formation

A powerful alternative to cyclocondensation is the [3+2] cycloaddition reaction, a type of pericyclic reaction between a 1,3-dipole and a dipolarophile. wikipedia.org This method is highly efficient for constructing five-membered heterocyclic rings like pyrazoles and often offers excellent control over regioselectivity. nih.govresearchgate.net

For the synthesis of this compound, a plausible [3+2] cycloaddition strategy involves the reaction between a nitro-substituted dipolarophile and a diazo compound acting as the 1,3-dipole. nih.gov

A specific pathway could be the reaction of (1-nitrovinyl)cyclopropane (the dipolarophile) with 1-diazoethane (the 1,3-dipole). The subsequent N-ethylation of the resulting pyrazole would yield the target compound. However, a more direct route to the N-ethylated product is not straightforward via this method.

A more common and regiochemically predictable approach involves the reaction of a nitroolefin with a diazo compound, which typically yields a pyrazoline intermediate that can then be oxidized to the aromatic pyrazole. The reaction between a nitroolefin and a diazo compound can provide multisubstituted pyrazoles under mild conditions with good yields and regioselectivity. nih.gov For the target compound, this could involve reacting a cyclopropyl-substituted nitroolefin with a diazo compound that incorporates the ethyl group, although such precursors are less common. A more feasible route is the reaction of a cyclopropyl-substituted alkyne with a nitro-functionalized diazo compound.

| Component | Precursor Example | Role in Reaction |

|---|---|---|

| 1,3-Dipole | 1-Diazoethane | Provides N1, N2, and C3 atoms. |

| Dipolarophile | (1-Nitrovinyl)cyclopropane | Provides C4 and C5 atoms, along with the nitro and cyclopropyl groups. |

The [3+2] cycloaddition is a concerted process that proceeds through a single, cyclic transition state. wikipedia.org The regioselectivity of the reaction is primarily governed by the electronic properties of the substituents on both the 1,3-dipole and the dipolarophile, as explained by Frontier Molecular Orbital (FMO) theory. researchgate.net

In the reaction between a diazoalkane (like 1-diazoethane) and a nitroolefin (like (1-nitrovinyl)cyclopropane), the reaction is typically classified as a normal-electron-demand cycloaddition. The interaction between the Highest Occupied Molecular Orbital (HOMO) of the diazoalkane and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitroolefin is the dominant factor. The electron-withdrawing nitro group significantly lowers the energy of the LUMO of the alkene, facilitating a rapid reaction. nih.gov

The orbital coefficients on the atoms of the interacting orbitals determine the regiochemical outcome. For a diazoalkane, the HOMO has larger orbital coefficients on the terminal nitrogen and carbon atoms. For a nitroalkene, the LUMO has a larger coefficient on the β-carbon (the one not attached to the nitro group). The preferred orientation aligns the atoms with the largest coefficients, leading to the formation of a pyrazoline where the cyclopropyl group (from the β-carbon of the nitroalkene) ends up adjacent to the carbon atom derived from the diazoalkane, ultimately resulting in the 5-cyclopropyl-3-nitro substitution pattern after tautomerization and N-alkylation. nih.govresearchgate.net

Transformations Involving Nitro-Substituted Cyclopropanes as Building Blocks

The use of nitro-substituted cyclopropanes as synthons offers a potential, albeit less direct, route to pyrazole structures. These highly strained, electron-deficient rings can undergo transformations to form heterocyclic systems.

In principle, a nitro-substituted cyclopropane (B1198618) could react with a nucleophilic pyrazole precursor. However, studies on the reactions of nitro-substituted donor-acceptor cyclopropanes with pyrazoles in dimethyl sulfoxide (B87167) (DMSO) have revealed that the reaction can take an unexpected course. Instead of a direct addition of the pyrazole to the cyclopropane ring, a Kornblum-type ring-opening oxidation of the cyclopropane by DMSO can occur. This leads to the formation of aroylmethylidene malonates as intermediates, which then undergo an aza-Michael addition with the pyrazole. This pathway does not typically lead to the desired this compound structure.

Multi-component reactions (MCRs) provide an efficient means to construct complex molecules in a single step from three or more reactants. chembk.com While there are numerous MCRs for the synthesis of pyrazoles, a specific sequential multi-component reaction that directly yields this compound from a nitro-substituted cyclopropane is not prominently documented. The complexity of achieving the desired substitution pattern in a one-pot reaction of this nature presents significant regiochemical challenges.

Nitration Strategies for Pyrazole Rings

A more common and direct approach to the synthesis of this compound involves the nitration of a pre-formed 5-cyclopropyl-1-ethyl-1H-pyrazole scaffold. The success of this strategy hinges on controlling the regioselectivity of the electrophilic nitration.

The direct nitration of a 1,5-disubstituted pyrazole, such as 5-cyclopropyl-1-ethyl-1H-pyrazole, typically occurs at the C4 position, which is the most electron-rich and sterically accessible site for electrophilic attack. To achieve nitration at the C3 position, specific strategies are often required. One such strategy involves the nitration of an N-nitropyrazole intermediate, which can then rearrange to yield the 3-nitro derivative. nih.gov This rearrangement can be influenced by the reaction conditions and the solvent used. nih.gov

| Reactant | Nitrating Agent | Conditions | Product |

| Pyrazole | HNO₃/H₂SO₄ or HNO₃/Ac₂O | Varies | N-nitropyrazole |

| N-nitropyrazole | Organic Solvent (e.g., anisole) | Heating | 3-Nitropyrazole |

Table 1: General scheme for the synthesis of 3-nitropyrazole via N-nitropyrazole rearrangement.

A variety of nitrating agents can be employed for the nitration of pyrazoles. A common and potent nitrating mixture is a combination of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Other reagents include nitric acid in acetic anhydride (B1165640) (Ac₂O). The choice of nitrating agent and reaction conditions can influence the regioselectivity and yield of the nitration reaction. For instance, the nitration of 3-aminopyrazole (B16455) can be achieved using oxone as the nitrating agent in water, offering a greener and safer alternative. nih.gov

Indirect Synthetic Pathways and Functional Group Interconversions

Indirect methods and functional group interconversions (FGI) offer a powerful alternative to direct nitration, particularly for achieving substitution patterns that are not easily accessible otherwise.

A highly plausible indirect route to this compound involves the synthesis of an amino-substituted pyrazole precursor, followed by a Sandmeyer-type reaction. This multi-step approach provides excellent regiochemical control.

The synthesis begins with the preparation of the pyrazole core. This is typically achieved through the condensation of a β-dicarbonyl compound with a substituted hydrazine. In this case, 1-cyclopropyl-1,3-butanedione is reacted with ethylhydrazine. prepchem.comchemicalbook.com The synthesis of 1-cyclopropyl-1,3-butanedione itself can be accomplished by the Claisen condensation of cyclopropyl methyl ketone with ethyl acetate. prepchem.com

Once the 5-cyclopropyl-1-ethyl-1H-pyrazole is obtained, a subsequent functional group interconversion can be carried out. A common strategy is the introduction of an amino group at the C3 position. The resulting 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine is a key intermediate. uni.lusigmaaldrich.com This amine can then be converted to the corresponding diazonium salt by treatment with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium. The diazonium salt is then reacted with a nitrite source, often in the presence of a copper catalyst, to yield the final 3-nitro-pyrazole product. researchgate.net

| Precursor | Reagents | Intermediate | Final Product |

| 5-Cyclopropyl-1-ethyl-1H-pyrazol-3-amine | 1. NaNO₂, HCl (aq) 2. NaNO₂, Cu(I/II) catalyst | Diazonium Salt | This compound |

Table 2: Indirect synthesis of this compound via a Sandmeyer-type reaction.

This indirect pathway, while involving more steps than direct nitration, offers the significant advantage of unambiguous regiocontrol, making it a reliable method for the synthesis of this compound.

Derivatization from Pre-Existing 5-Cyclopropyl-1-ethyl-1H-pyrazole Scaffolds

A primary route to this compound involves the direct functionalization of a pre-synthesized 5-cyclopropyl-1-ethyl-1H-pyrazole scaffold. This approach leverages the known reactivity of the pyrazole ring, particularly its susceptibility to electrophilic substitution.

The key transformation in this methodology is the nitration of the 5-cyclopropyl-1-ethyl-1H-pyrazole intermediate. The pyrazole ring is an electron-rich heterocycle, making it reactive towards electrophiles. sigmaaldrich.com However, the presence of a pyridine-type nitrogen atom deactivates the ring to some extent. sigmaaldrich.com Electrophilic substitution on the pyrazole ring typically occurs at the 4-position if it is unsubstituted. sigmaaldrich.com In the case of 1,5-disubstituted pyrazoles, the 3-position becomes a primary site for electrophilic attack.

The nitration is generally achieved using a mixture of concentrated nitric acid and sulfuric acid. The nitronium ion (NO₂⁺), generated in situ, acts as the electrophile. sigmaaldrich.com The reaction is typically performed at controlled temperatures to manage its exothermic nature.

Table 1: Nitration of 5-Cyclopropyl-1-ethyl-1H-pyrazole

| Reactant | Reagents | Solvent | Temperature | Product |

| 5-Cyclopropyl-1-ethyl-1H-pyrazole | Conc. HNO₃ / Conc. H₂SO₄ | None | 0-10 °C | This compound |

Introduction and Modification of the Nitro Group at Position 3

An alternative strategy involves introducing the nitro group at the 3-position of a pyrazole ring that already contains the cyclopropyl moiety, followed by the installation of the ethyl group.

One documented pathway begins with 3-amino-5-cyclopropyl-1H-pyrazole. google.com The amino group can be converted to a nitro group through a multi-step process. This transformation can proceed via a Sandmeyer-like reaction, where the amino group is first diazotized and then displaced by a nitro group. A more direct oxidation of the amino group to a nitro group can also be considered, although this often requires specific oxidizing agents to avoid side reactions. A patent describes a method for the synthesis of 3-cyclopropyl-5-nitro-1H-pyrazole from 3-cyclopropyl-5-amino-1H-pyrazole using sodium nitrite in an acidic aqueous medium, followed by oxidation. google.com

Once 3-cyclopropyl-5-nitro-1H-pyrazole is obtained, the subsequent step is the N-alkylation to introduce the ethyl group, as detailed in the following section.

Another approach is the direct nitration of 5-cyclopropyl-1H-pyrazole. The synthesis of 3-nitro-1H-pyrazole is typically achieved through the nitration of pyrazole to yield N-nitropyrazole, which then undergoes a thermal or acid-catalyzed rearrangement to primarily form 3-nitro-1H-pyrazole. nih.govguidechem.com This method could potentially be adapted for 5-cyclopropyl-1H-pyrazole.

Table 2: Synthesis of 3-Cyclopropyl-5-nitro-1H-pyrazole

| Starting Material | Reagents | Intermediate | Product |

| 3-Amino-5-cyclopropyl-1H-pyrazole | 1. NaNO₂, aq. HCl2. Oxidizing agent | Diazonium salt | 3-Cyclopropyl-5-nitro-1H-pyrazole |

| 5-Cyclopropyl-1H-pyrazole | HNO₃ / Ac₂O | 1-Nitro-5-cyclopropyl-1H-pyrazole | 3-Cyclopropyl-5-nitro-1H-pyrazole |

Strategies for Installing the Ethyl Group at Position 1

The introduction of the ethyl group at the N1 position of the pyrazole ring is a crucial step in the synthesis of the target molecule. This N-alkylation can be performed on different pyrazole intermediates.

If starting with 5-cyclopropyl-1H-pyrazole, its alkylation with an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMSO, DMF) would yield 1-ethyl-5-cyclopropyl-1H-pyrazole. The regioselectivity of this alkylation is an important consideration, as alkylation can potentially occur at either of the two nitrogen atoms. However, for 3- or 5-substituted pyrazoles, N1-alkylation is often favored, and methods for regioselective N1-alkylation have been developed. figshare.com

Alternatively, if 3-nitro-5-cyclopropyl-1H-pyrazole is the intermediate, it can be subjected to ethylation. The electron-withdrawing nature of the nitro group can influence the nucleophilicity of the ring nitrogens and thus the regioselectivity of the alkylation.

Recent advancements have also explored enzymatic approaches for the highly regioselective alkylation of pyrazoles. nih.gov An engineered enzyme system has been shown to catalyze the ethylation of 5-cyclopropylpyrazole with high selectivity for the N1 position. nih.gov

Table 3: Ethylation of Pyrazole Intermediates

| Pyrazole Intermediate | Ethylating Agent | Base | Solvent | Product |

| 5-Cyclopropyl-1H-pyrazole | Ethyl iodide | K₂CO₃ | DMSO | 1-Ethyl-5-cyclopropyl-1H-pyrazole |

| 3-Nitro-5-cyclopropyl-1H-pyrazole | Ethyl bromide | NaH | DMF | This compound |

| 5-Cyclopropyl-1H-pyrazole | Iodoethane | Enzymatic cascade | Buffer | 1-Ethyl-5-cyclopropyl-1H-pyrazole |

Approaches to Incorporate the Cyclopropyl Moiety at Position 5

The construction of the pyrazole ring with a cyclopropyl group at the 5-position is foundational to the synthesis. The most common and versatile method for forming the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. evitachem.com

To obtain a 5-cyclopropyl-pyrazole, a suitable 1,3-dicarbonyl precursor bearing a cyclopropyl group is required. 1-Cyclopropyl-1,3-butanedione is a key intermediate for this purpose. prepchem.comlookchem.comichemical.comnih.gov It can be synthesized via the Claisen condensation of cyclopropyl methyl ketone with an acetate source, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. prepchem.comgoogle.com

The resulting 1-cyclopropyl-1,3-butanedione is then reacted with hydrazine hydrate (B1144303) in a cyclocondensation reaction. This reaction typically proceeds by heating the reactants in a solvent like ethanol or acetic acid to afford 5-cyclopropyl-1H-pyrazole. The regioselectivity of this cyclization generally favors the formation of the 5-substituted pyrazole when an unsymmetrical diketone is used.

Table 4: Synthesis of the 5-Cyclopropyl-1H-pyrazole Core

| Step | Reactants | Reagents / Conditions | Product |

| 1 | Cyclopropyl methyl ketone, Ethyl acetate | Sodium ethoxide, Toluene, Reflux | 1-Cyclopropyl-1,3-butanedione |

| 2 | 1-Cyclopropyl-1,3-butanedione, Hydrazine hydrate | Ethanol, Reflux | 5-Cyclopropyl-1H-pyrazole |

Advanced Spectroscopic and Structural Elucidation of 5 Cyclopropyl 1 Ethyl 3 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of magnetically active nuclei, such as ¹H and ¹³C.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum of 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole would be expected to provide key information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons.

The pyrazole (B372694) ring of the title compound contains a single proton at the 4-position. Its chemical shift would be highly indicative of the electronic effects of the adjacent substituents. The electron-withdrawing nitro group at the 3-position and the cyclopropyl (B3062369) group at the 5-position would deshield this proton, likely resulting in a downfield chemical shift, anticipated in the region of 6.5-7.5 ppm. The absence of any adjacent protons on the pyrazole ring would mean this signal should appear as a sharp singlet.

The ethyl group attached to the N1 position of the pyrazole ring would exhibit a characteristic A2X3 spin system. This would manifest as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The methylene quartet, being directly attached to the nitrogen atom of the aromatic pyrazole ring, would be expected to appear at a downfield position, likely in the range of 4.0-4.5 ppm. The terminal methyl triplet would be found further upfield, typically around 1.3-1.6 ppm. The integration of these signals would correspond to a 2:3 ratio, respectively.

The cyclopropyl group protons would present a more complex pattern due to their diastereotopic nature. The methine proton (the one attached to the pyrazole ring) would likely appear as a multiplet. The four methylene protons of the cyclopropyl ring would also be expected to appear as complex multiplets in the upfield region of the spectrum, typically between 0.8 and 1.5 ppm.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and offers valuable information about their hybridization and electronic environment.

The ¹³C NMR spectrum for this compound would be expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyrazole ring would be significantly affected by the substituents. The carbon bearing the nitro group (C3) would be heavily deshielded and appear far downfield. The carbon attached to the cyclopropyl group (C5) and the carbon at the 4-position (C4) would also have characteristic chemical shifts influenced by their respective environments. The carbons of the ethyl group would appear as two distinct signals: one for the methylene carbon and one for the methyl carbon. Similarly, the cyclopropyl group would show two signals: one for the methine carbon and another for the two equivalent methylene carbons.

The precise chemical shifts of the pyrazole ring carbons would offer significant insights into the electronic distribution within the heterocyclic ring. The strong electron-withdrawing effect of the nitro group at the C3 position would cause a significant downfield shift for this carbon. The electronic influence of the N-ethyl and C-cyclopropyl groups would also be reflected in the chemical shifts of the other ring carbons (C4 and C5), providing a comprehensive picture of the molecule's electronic landscape.

Data Tables

Without experimental data, it is not possible to generate factual data tables. The tables below are representations of what would be expected.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 (Pyrazole) | Est. 6.5-7.5 | s | - | 1H |

| -CH₂- (Ethyl) | Est. 4.0-4.5 | q | Est. 7.0 | 2H |

| -CH₃ (Ethyl) | Est. 1.3-1.6 | t | Est. 7.0 | 3H |

| -CH- (Cyclopropyl) | Est. 1.5-2.0 | m | - | 1H |

| -CH₂- (Cyclopropyl) | Est. 0.8-1.5 | m | - | 4H |

| s = singlet, t = triplet, q = quartet, m = multiplet |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 (Pyrazole) | Est. 150-160 |

| C5 (Pyrazole) | Est. 145-155 |

| C4 (Pyrazole) | Est. 105-115 |

| -CH₂- (Ethyl) | Est. 45-55 |

| -CH₃ (Ethyl) | Est. 13-18 |

| -CH- (Cyclopropyl) | Est. 10-15 |

| -CH₂- (Cyclopropyl) | Est. 5-10 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For this compound, a suite of 2D NMR experiments would be employed to establish the precise connectivity of atoms and the spatial relationships between them.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be expected between the methylene protons and the methyl protons of the N-ethyl group. Additionally, couplings between the methine proton of the cyclopropyl group and its adjacent methylene protons would confirm the integrity of the cyclopropyl ring. The isolated nature of the pyrazole ring proton at the C4 position would be confirmed by its lack of COSY cross-peaks to other protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for the pyrazole ring C-H, the ethyl group's CH₂ and CH₃, and the cyclopropyl group's CH and CH₂ groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This would be particularly useful for confirming the stereochemistry and conformation. For example, NOE cross-peaks between the protons of the N-ethyl group and the protons of the cyclopropyl group would indicate their spatial proximity on the same side of the pyrazole ring.

A hypothetical summary of expected 2D NMR correlations is presented in Table 1.

Table 1: Predicted 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

|---|---|---|---|---|

| Pyrazole C4-H | None | Pyrazole C4 | Pyrazole C3, C5, N-ethyl C, Cyclopropyl C | N-ethyl CH₂, Cyclopropyl CH |

| N-ethyl CH₂ | N-ethyl CH₃ | N-ethyl CH₂ | N-ethyl CH₃, Pyrazole C5 | Pyrazole C4-H, Cyclopropyl CH |

| N-ethyl CH₃ | N-ethyl CH₂ | N-ethyl CH₃ | N-ethyl CH₂ | - |

| Cyclopropyl CH | Cyclopropyl CH₂ | Cyclopropyl CH | Pyrazole C5, C4, Cyclopropyl CH₂ | Pyrazole C4-H, N-ethyl CH₂ |

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characterization of Nitro Group Vibrations

The nitro group (NO₂) is a strong chromophore in the IR spectrum. For aromatic nitro compounds, two characteristic strong absorption bands are expected. The asymmetric stretching vibration typically appears in the range of 1550-1475 cm⁻¹, while the symmetric stretching vibration is observed between 1360-1290 cm⁻¹. sigmaaldrich.com The presence of these two intense bands would be a key indicator of the nitro functionality in this compound.

Identification of Pyrazole Ring and Aliphatic Vibrations

The pyrazole ring itself gives rise to a series of characteristic vibrations. C=N and C=C stretching vibrations within the heterocyclic ring are expected in the 1600-1450 cm⁻¹ region. C-H stretching vibrations of the pyrazole ring proton would be observed above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl and cyclopropyl groups would appear in the 3000-2850 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups would be found in the 1470-1370 cm⁻¹ range. The presence of the cyclopropyl group may also introduce specific ring deformation modes at lower wavenumbers.

A summary of anticipated IR absorption bands is provided in Table 2.

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| > 3000 | C-H Stretch | Pyrazole Ring |

| 3000-2850 | C-H Stretch | Ethyl, Cyclopropyl |

| 1550-1475 | Asymmetric Stretch | Nitro (NO₂) |

| 1600-1450 | C=N, C=C Stretch | Pyrazole Ring |

| 1470-1370 | C-H Bend | Ethyl, Cyclopropyl |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₈H₁₁N₃O₂), the expected exact mass would be approximately 181.0851 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would provide valuable structural information. Common fragmentation pathways for pyrazoles include cleavage of the N-N bond and loss of substituents. For this specific compound, one would expect to observe fragment ions corresponding to the loss of the nitro group (M-46), the ethyl group (M-29), or the cyclopropyl group (M-41). Further fragmentation could involve the breakdown of the pyrazole ring itself. Analysis of these fragments helps to piece together the molecular structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Confirmation of Regiochemistry and Stereochemical Features

A successful single-crystal X-ray diffraction analysis of this compound would unequivocally confirm its molecular structure. It would verify the 1,3,5-substitution pattern on the pyrazole ring, definitively establishing the regiochemistry. Furthermore, it would reveal the relative orientation of the substituents. For instance, the dihedral angle between the plane of the pyrazole ring and the nitro group would be determined. Similarly, the conformation of the ethyl group relative to the ring could be established. This technique provides an unambiguous three-dimensional representation of the molecule, validating the structural hypotheses derived from spectroscopic methods.

Analysis of Intermolecular Interactions and Crystal Packing

Detailed crystallographic studies are essential to fully elucidate the three-dimensional architecture of this compound. While specific experimental data from single-crystal X-ray diffraction for this compound is not publicly available in the searched academic literature and crystallographic databases, a theoretical analysis based on the known structural motifs of similar pyrazole derivatives allows for a predictive understanding of its intermolecular interactions.

The primary intermolecular forces anticipated to be present in the crystal structure of this compound include C–H···O and C–H···N hydrogen bonds. The nitro group is a strong hydrogen bond acceptor, and the oxygen atoms are likely to engage in interactions with hydrogen atoms from the cyclopropyl and ethyl substituents of neighboring molecules. Furthermore, the nitrogen atoms of the pyrazole ring can also act as hydrogen bond acceptors.

The packing efficiency of the molecules in the crystal lattice is a critical factor in determining the density and stability of the solid state. The specific arrangement, or crystal packing motif, will be a result of the interplay between the directional hydrogen bonds and the non-directional van der Waals forces, all while accommodating the steric bulk of the cyclopropyl and ethyl groups. Without experimental data, the precise crystal system, space group, and unit cell dimensions remain undetermined.

| Interaction Type | Potential Donor | Potential Acceptor | Significance in Crystal Packing |

| C–H···O Hydrogen Bond | Cyclopropyl C-H, Ethyl C-H | Nitro O | Directional interaction influencing molecular orientation |

| C–H···N Hydrogen Bond | Cyclopropyl C-H, Ethyl C-H | Pyrazole N | Contributes to the formation of supramolecular networks |

| van der Waals Forces | All atoms | All atoms | Non-directional forces contributing to overall cohesion |

Theoretical and Computational Investigations of 5 Cyclopropyl 1 Ethyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the molecular and electronic properties of a compound can be understood at the atomic level. For 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole, these calculations can elucidate its three-dimensional structure, energetic stability, and the distribution of electrons within the molecule.

The first step in a computational investigation is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. This is typically performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. For this compound, the geometry optimization would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles.

The energetic properties of the molecule, such as its heat of formation and total energy, can also be calculated. These values are crucial for assessing the molecule's thermodynamic stability. Quantum-chemical methods can be employed to calculate these properties with a high degree of accuracy. For instance, the enthalpy of formation can be determined using computational methods like G4MP2 or by applying atomization methods in conjunction with DFT.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C3-N2 Bond Length | ~1.34 Å |

| N1-N2 Bond Length | ~1.35 Å |

| C5-C(cyclopropyl) Bond Length | ~1.50 Å |

| N1-C(ethyl) Bond Length | ~1.47 Å |

| C3-N(nitro) Bond Length | ~1.45 Å |

| Pyrazole (B372694) Ring Planarity | Near Planar |

Note: These values are illustrative and would be determined with precision in a dedicated computational study.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com

For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. Conversely, the electron-donating ethyl and cyclopropyl (B3062369) groups would raise the energy of the HOMO, enhancing its electron-donating ability. The precise energy levels of these orbitals can be calculated using DFT methods.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.0 |

| HOMO-LUMO Gap | 4.5 |

Note: These are estimated values to illustrate the concept.

The distribution of electron density in a molecule is not uniform. Some atoms or regions will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be visualized using an electrostatic potential (ESP) map. The ESP map plots the electrostatic potential on the electron density surface of the molecule, providing a visual representation of the charge distribution and allowing for the identification of electrophilic and nucleophilic sites.

In this compound, the nitro group, being strongly electron-withdrawing, will create a region of significant negative electrostatic potential around its oxygen atoms. The pyrazole ring nitrogens will also exhibit negative potential. Conversely, the hydrogen atoms of the ethyl and cyclopropyl groups, as well as the regions around the pyrazole ring carbons, are expected to show positive electrostatic potential.

Tautomerism and Isomerism Studies

Tautomerism, the interconversion of structural isomers, is a key feature of many heterocyclic compounds, including pyrazoles. nih.gov For N-unsubstituted pyrazoles, prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the ring, is a well-documented phenomenon. nih.gov

In the case of this compound, the nitrogen at position 1 is substituted with an ethyl group. This substitution prevents the classic annular prototropic tautomerism that is observed in N-unsubstituted pyrazoles. Therefore, for this specific molecule, prototropic tautomerism within the pyrazole ring is not a relevant consideration as the position of the substituents on the nitrogen atoms is fixed.

Computational Prediction of Tautomeric Equilibria in Different Phases

Tautomerism is a critical aspect of pyrazole chemistry. However, in this compound, the presence of a fixed ethyl group at the N1 position of the pyrazole ring precludes the most common form of annular tautomerism, which involves the migration of a proton between the two nitrogen atoms (N1 and N2).

While annular tautomerism is blocked, computational studies can be employed to investigate other potential, less common tautomeric forms, such as the nitro-aci-nitro equilibrium. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are the standard approach for such investigations. These methods can predict the relative stabilities of different tautomers in both the gas phase and in various solvents.

The computational protocol typically involves:

Optimization of the molecular geometry for each potential tautomer.

Calculation of the electronic energies to determine the most stable form.

Inclusion of a polarizable continuum model (PCM) to simulate the effect of different solvents on the tautomeric equilibrium, as intermolecular interactions can significantly influence which tautomer is favored in solution researchgate.net.

For N-alkylated pyrazoles like the title compound, the nitro form is overwhelmingly expected to be the most stable, with any potential aci-nitro tautomer being significantly higher in energy. A computational study on the related 1-ethyl-3-methyl-4-nitroso-5-pyrazolone demonstrated that N-alkylation reduces the number of possible tautomers from eleven to four, highlighting the defining role of the N1-substituent researchgate.net.

Prediction of Spectroscopic Parameters

Quantum chemistry provides powerful tools for predicting NMR spectra, which can be used to confirm chemical structures and understand conformational behavior in solution. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, which are then converted into chemical shifts researchgate.netasrjetsjournal.org.

The standard computational workflow is as follows:

The molecule's geometry is optimized, usually with a functional like B3LYP or mPW1PW91 and a basis set such as 6-31+G(d,p) researchgate.netnih.gov.

Using this optimized geometry, the GIAO method is applied to calculate the NMR shielding constants.

The calculated values are referenced against a standard, typically tetramethylsilane (TMS), which is also calculated at the same level of theory, to yield the final predicted chemical shifts (δ).

These predicted shifts can be compared with experimentally obtained NMR data. A strong correlation between the calculated and experimental values provides high confidence in the structural assignment. Discrepancies can suggest conformational flexibility or the presence of specific solvent effects not fully captured by the computational model nih.gov.

Table 1: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound. (Note: This table is a hypothetical representation for illustrative purposes, as specific experimental and computational data for this exact compound were not found in the searched literature.)

| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

| C3 | 155.2 | 154.8 |

| C4 | 108.5 | 108.1 |

| C5 | 149.8 | 149.5 |

| H4 | 6.80 | 6.75 |

| N1-CH2 | 4.25 | 4.21 |

| N1-CH2-CH3 | 1.45 | 1.42 |

| C5-CH | 1.85 | 1.81 |

Computational frequency analysis is an indispensable tool for interpreting and assigning experimental vibrational spectra (Infrared and Raman). Following a geometry optimization, a frequency calculation is performed at the same level of theory. This computation yields a set of vibrational frequencies and their corresponding normal modes, which describe the specific atomic motions (stretching, bending, etc.) for each frequency.

By visualizing these normal modes, theoretical absorption bands can be confidently assigned to specific functional groups within the molecule. For this compound, this would allow for the unambiguous assignment of vibrations such as:

The asymmetric and symmetric stretches of the nitro (NO₂) group.

The C-H stretches of the ethyl and cyclopropyl groups.

The characteristic breathing and stretching modes of the pyrazole ring.

Table 2: Illustrative Calculated Vibrational Frequencies and Assignments. (Note: This table is a hypothetical representation for illustrative purposes.)

| Calculated Frequency (cm⁻¹) | Assignment |

| 1545 | NO₂ Asymmetric Stretch |

| 1350 | NO₂ Symmetric Stretch |

| 3120 | Pyrazole C-H Stretch |

| 2980 | Ethyl C-H Stretch |

| 1250 | Cyclopropyl Ring Deformation |

Computational Reactivity Studies

The inherent reactivity of the pyrazole ring can be explored using computational methods that analyze the molecule's electronic structure. For the pyrazole scaffold, it is generally established that the C4 position is electron-rich and thus susceptible to electrophilic substitution, while the C3 and C5 positions are relatively electron-deficient and are targets for nucleophilic attack researchgate.net.

These general trends can be visualized and quantified using several computational tools:

Molecular Electrostatic Potential (MEP) Maps: These maps plot the electrostatic potential onto the electron density surface. Red regions indicate negative potential (electron-rich, susceptible to electrophiles), while blue regions indicate positive potential (electron-poor, susceptible to nucleophiles) asrjetsjournal.org. For a 3-nitro-substituted pyrazole, a strong negative potential would be expected around the nitro group, while the C4 proton would be in a more neutral or slightly negative region, and the C5 carbon would be in a more positive region due to the influence of adjacent nitrogen and the electron-withdrawing nitro group.

Fukui Functions: These functions analyze the change in electron density when an electron is added or removed, allowing for the specific identification of the most electrophilic and nucleophilic sites in a molecule.

Computational chemistry is a powerful asset for mapping out potential reaction mechanisms, allowing for the assessment of different pathways without the need for extensive experimentation. This is achieved by locating the transition state (TS) for a proposed reaction step.

The process involves:

Identifying the reactant and product structures for a specific reaction, such as a nitration or a substitution.

Using specialized algorithms to locate the transition state structure on the potential energy surface that connects the reactant and product.

Performing a frequency calculation on the TS structure. A valid transition state is confirmed by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

Calculating the activation energy (the energy difference between the reactant and the transition state), which provides a quantitative measure of the reaction's kinetic feasibility.

By mapping the energies of reactants, transition states, and products, a complete reaction profile can be constructed. This allows researchers to predict the most likely reaction mechanism and understand the factors that control reaction outcomes. For instance, in reactions involving substituted pyrazoles, these methods can be used to rationalize the observed regioselectivity of cycloaddition or substitution reactions nih.gov.

Reactivity and Mechanistic Investigations of 5 Cyclopropyl 1 Ethyl 3 Nitro 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Core

Regioselectivity and Reaction Conditions

Electrophilic aromatic substitution (EAS) on the pyrazole ring is well-documented to occur preferentially at the C4 position. researchgate.net This regioselectivity is attributed to the electronic distribution within the pyrazole ring, which renders the C4 position the most nucleophilic site for electrophilic attack. The general mechanism proceeds through the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore the aromatic system. masterorganicchemistry.com Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. nih.gov

Influence of Substituents on Ring Activation/Deactivation

The feasibility and conditions required for EAS are heavily dependent on the electronic nature of the substituents attached to the pyrazole ring.

Activating Groups: The N-ethyl group at the N1 position and the cyclopropyl (B3062369) group at the C5 position are both classified as electron-donating groups (EDGs). Alkyl and cycloalkyl groups exert a positive inductive effect (+I), which increases the electron density of the pyrazole ring, thereby activating it towards electrophilic attack.

Deactivating Group: Conversely, the nitro group at the C3 position is a powerful electron-withdrawing group (EWG). It deactivates the pyrazole ring towards electrophilic substitution through a combination of a negative inductive effect (-I) and a negative resonance effect (-M). quizlet.com

In the specific case of 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole, the strong deactivating influence of the C3-nitro group is expected to significantly outweigh the activating effects of the N1-ethyl and C5-cyclopropyl groups. Consequently, the pyrazole ring is rendered substantially electron-deficient, making electrophilic substitution at the C4 position a challenging transformation that would likely necessitate forcing reaction conditions.

Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Impact on EAS Reactivity |

|---|---|---|---|

| Ethyl | N1 | Electron-Donating (Inductive) | Activating |

| Nitro | C3 | Electron-Withdrawing (Inductive & Resonance) | Strongly Deactivating |

Nucleophilic Substitution Reactions

Reactivity at the Nitro Group and Potential for Reduction

The nitro group is a key functional handle for nucleophilic reactions, most notably reduction to an amino group. This transformation is of significant synthetic utility, providing access to amino-pyrazoles which are versatile precursors for a wide array of further chemical modifications. The reduction of aromatic and heteroaromatic nitro compounds can be achieved through various established methods. wikipedia.orgresearchgate.net

Common Reagents for the Reduction of Nitroarenes

| Reducing System | Typical Conditions |

|---|---|

| Catalytic Hydrogenation (H₂) | Pd, Pt, or Ni catalyst |

| Metal/Acid | Sn, Fe, or Zn in acidic medium (e.g., HCl) |

| Sodium Dithionite (B78146) (Na₂S₂O₄) | Aqueous solution |

The successful reduction of this compound would furnish 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine.

Reactions Involving Nitrogen Atoms of the Pyrazole Ring

The pyrazole nucleus contains two nitrogen atoms. In this molecule, the N1 nitrogen is part of a tertiary amine due to the ethyl substituent. The N2 nitrogen possesses a lone pair of electrons and is typically the site of protonation in acidic media. While N-alkylation is a common reaction for unsubstituted or N-H pyrazoles, further alkylation on the N2 atom of an N1-substituted pyrazole is generally not observed. Direct nucleophilic substitution on the carbon atoms of the pyrazole ring is an uncommon reaction pathway unless the ring is highly activated by multiple electron-withdrawing groups and contains a suitable leaving group. In some polynitrated pyrazole systems, nucleophilic substitution of a nitro group has been observed. researchgate.net

Cycloaddition and Rearrangement Reactions

The scientific literature on cycloaddition reactions involving pyrazoles predominantly focuses on their synthesis, particularly through [3+2] cycloaddition pathways. nih.govbeilstein-journals.orgresearchgate.net These reactions typically involve the condensation of a 1,3-dipole with a dipolarophile to construct the pyrazole ring. There is a notable lack of documented examples where a pre-formed, substituted pyrazole such as this compound acts as a substrate in subsequent cycloaddition reactions.

Rearrangement reactions of substituted pyrazoles are also not widely reported. A well-known rearrangement in pyrazole chemistry is the thermal or acid-catalyzed rearrangement of N-nitropyrazoles to form the more stable C-nitropyrazole isomers. acs.orgacs.org This, however, is a reaction that could be involved in the synthesis of nitropyrazoles rather than a subsequent reaction of a C-nitropyrazole derivative. The potential for this compound to undergo other types of skeletal or substituent rearrangements has not been specifically investigated in the available literature.

Cyclopropyl Ring-Opening or Rearrangement Processes

The high ring strain of the cyclopropyl group (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions, particularly through radical-mediated pathways. rsc.org Such reactions for this compound would likely be initiated by the formation of a radical, leading to the cleavage of a carbon-carbon bond within the three-membered ring to yield a more stable, open-chain allyl radical. rsc.org

The process can be initiated by radical initiators or via photolysis. The regioselectivity of the ring-opening is dictated by the formation of the most stable radical intermediate. rsc.orgstackexchange.com For the cyclopropyl group attached to the pyrazole ring, cleavage of the internal C-C bond would be favored as it would lead to a more stabilized radical. The resulting open-chain product would contain a butenyl substituent on the pyrazole core. These types of radical ring-opening reactions are well-documented for various cyclopropane (B1198618) derivatives. beilstein-journals.orgnih.gov

Table 1: Postulated Conditions for Radical Ring-Opening of this compound

| Initiator/Reagent | Plausible Conditions | Expected Intermediate | Potential Product Type |

|---|---|---|---|

| AIBN (Azobisisobutyronitrile) | Thermal (80-100 °C), Inert Solvent (e.g., Toluene) | Allyl radical | Open-chain butenylpyrazole |

| Tributyltin Hydride (Bu3SnH) | AIBN or light initiation, 80-110 °C | Allyl radical | Open-chain butenylpyrazole |

| UV Irradiation | Photochemical reactor, specific wavelength | Excited state leading to radical formation | Open-chain butenylpyrazole |

Thermal and Photochemical Transformations

The presence of the nitro group on the pyrazole ring makes the compound susceptible to both thermal and photochemical transformations.

Thermal Transformations

Studies on various nitropyrazoles indicate that their thermal decomposition typically begins with the homolytic cleavage of the C-NO₂ bond. nih.govresearchgate.netresearchgate.net This initial step releases nitrogen dioxide (NO₂) gas and generates a pyrazolyl radical. The subsequent decomposition is complex and involves the breakdown of the pyrazole ring itself, leading to the formation of gaseous products such as carbon dioxide (CO₂) and hydrogen cyanide (HCN). researchgate.net The decomposition temperature and the energy released are influenced by the number and position of nitro groups on the pyrazole ring. For this compound, the decomposition would likely follow this general pathway, initiated by the loss of the nitro group.

Photochemical Transformations

Photochemical reactions of nitroaromatic compounds often proceed via different mechanisms than thermal reactions. A common pathway is the photochemical nitro-nitrite rearrangement, where the nitro group isomerizes to a nitrite (B80452) group upon UV irradiation. rsc.orgresearchgate.netrsc.org This highly reactive nitrite intermediate can then lead to further rearrangements or reactions. Additionally, the pyrazole ring itself can undergo photo-induced rearrangements, potentially leading to the formation of isomeric structures like imidazolones or other open-chain products. baranlab.org The specific outcome for this compound would depend on the irradiation wavelength and the solvent used.

Table 2: Predicted Transformation Products

| Condition | Primary Transformation | Potential Products |

|---|---|---|

| Thermal (Heating) | C-NO₂ bond cleavage | NO₂, CO₂, HCN, various ring fragments |

| Photochemical (UV light) | Nitro-nitrite rearrangement, ring rearrangement | Nitrite-pyrazole intermediate, isomeric heterocycles |

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers powerful methods for the functionalization of pyrazole rings, either by activating a C-H bond directly or by coupling a halogenated precursor. rsc.orgrsc.org

Functionalization of Pyrazole C-H Bonds

Direct C-H functionalization is an atom-economical method for creating new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.gov For this compound, the most likely site for direct functionalization is the C-H bond at the 4-position of the pyrazole ring. Palladium-catalyzed direct arylation or alkenylation reactions could be employed to introduce new substituents at this position without the need for pre-halogenation. acs.org These reactions typically involve a palladium catalyst, a suitable ligand, an oxidant, and a base.

Table 3: Representative Conditions for Direct C4-Arylation

| Catalyst System | Coupling Partner | Base/Oxidant | Solvent | Typical Temperature |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand (e.g., SPhos) | Aryl Bromide | K₂CO₃ / Ag₂CO₃ | Dioxane or Toluene | 100-140 °C |

| PdCl₂(PPh₃)₂ | Arylboronic Acid | K₃PO₄ / BQ (Benzoquinone) | DMF or Acetonitrile | 100-120 °C |

Cross-Couplings Involving Halogenated Analogues

A more traditional and highly versatile approach to functionalization involves the initial halogenation of the pyrazole ring, followed by a metal-catalyzed cross-coupling reaction. The C4-position can be halogenated (e.g., brominated or iodinated) using standard reagents. The resulting 4-halo-5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole serves as a key intermediate for a variety of powerful C-C bond-forming reactions.

Suzuki-Miyaura Coupling: This reaction couples the halogenated pyrazole with an organoboron reagent (e.g., an arylboronic acid) and is one of the most widely used cross-coupling methods. acs.orgnih.govnih.gov Brominated pyrazoles often provide a good balance of reactivity and stability, sometimes proving superior to iodinated analogs which can be prone to dehalogenation side reactions. acs.org

Heck Coupling: This reaction forms a new C-C bond between the halogenated pyrazole and an alkene, catalyzed by palladium. researchgate.netnih.govwikipedia.org It is a powerful tool for synthesizing vinyl-substituted pyrazoles.

Stille Coupling: This reaction involves the coupling of the halogenated pyrazole with an organotin compound. openochem.orgorganic-chemistry.orgwikipedia.org It is known for its excellent functional group tolerance, making it suitable for complex molecules. libretexts.org

Table 4: Overview of Cross-Coupling Reactions for a Halogenated Analogue

| Reaction Name | Coupling Partner | Typical Catalyst | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ or XPhos Pd G2 | K₂CO₃ or K₃PO₄ | 4-Aryl-pyrazole |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N or K₂CO₃ | 4-Vinyl-pyrazole |

| Stille | Ar-Sn(Bu)₃ | Pd(PPh₃)₄ | Often not required; Cu(I) additive can be used | 4-Aryl-pyrazole |

Derivatization and Synthetic Utility of 5 Cyclopropyl 1 Ethyl 3 Nitro 1h Pyrazole As a Building Block

Chemical Transformations of the Nitro Group

The electron-withdrawing nitro group at the C3 position is a key site for initial functionalization, primarily through its reduction to an amino group.

The transformation of the 3-nitro group into a 3-amino group is a pivotal step, converting the electron-deficient pyrazole (B372694) into an electron-rich system and opening up new synthetic possibilities. This reduction can be achieved using various standard methodologies. The resulting compound, 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine, is a valuable intermediate for further derivatization. uni.lu

Common methods for the reduction of aromatic nitro groups are applicable here, including catalytic hydrogenation and chemical reduction using metals in acidic media. The choice of reagent can be tailored based on the desired reaction conditions and compatibility with other functional groups, though the cyclopropyl (B3062369) and ethyl groups are generally stable under these conditions.

Table 1: Selected Reagents for the Reduction of 5-Cyclopropyl-1-ethyl-3-nitro-1H-pyrazole

| Reagent System | Typical Conditions | Product | Notes |

|---|---|---|---|

| H₂/Pd/C | Methanol or Ethanol (B145695), Room Temperature, 1-5 atm H₂ | 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine | A clean and efficient method, often providing high yields. |

| Sn/HCl | Concentrated HCl, Ethanol, Reflux | 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine | A classic and robust method, though requiring strongly acidic conditions. |

| Fe/NH₄Cl | Ethanol/Water, Reflux | 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine | A milder alternative to Sn/HCl, proceeding under near-neutral conditions. |

| NaBH₄/Pd/C | Water or Methanol, Room Temperature | 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine | Offers chemoselective reduction in the presence of other reducible groups. |

The resulting 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine is a versatile nucleophile. The amino group can be readily derivatized to introduce a wide range of functionalities, significantly expanding the molecular diversity accessible from the parent nitro compound. chim.it

Key transformations include:

Acylation: The amino group reacts readily with acyl chlorides or anhydrides to form stable amide derivatives. researchgate.netresearchgate.net This reaction is a common strategy for introducing varied side chains or for linking the pyrazole core to other molecular fragments. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important pharmacophores in many drug molecules.

Diazotization: The primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid). organic-chemistry.org These diazonium intermediates are highly versatile and can undergo a variety of subsequent reactions: researchgate.net

Sandmeyer-type reactions to introduce halides (Cl, Br), cyano (CN), or hydroxyl (OH) groups.

Azo coupling with activated aromatic rings (e.g., phenols, anilines) to form brightly colored azo dyes.

Cyclization reactions where the diazonium salt can react with adjacent groups or other molecules to form fused heterocyclic systems like pyrazolo[5,1-c] acs.orgjst.go.jpjst.go.jptriazines. nih.gov

Alkylation and Arylation: The amino group can be alkylated or arylated, although controlling the degree of substitution can be challenging. Modern cross-coupling methods offer more controlled routes to N-aryl pyrazoles.

Reactions Involving the Cyclopropyl Moiety

The three-membered cyclopropyl ring is characterized by significant ring strain, making it susceptible to ring-opening reactions that can be synthetically useful for chain extension or introducing new functional groups. nih.gov

The cyclopropyl group can be cleaved under specific reductive or oxidative conditions to yield a propyl chain or a functionalized three-carbon unit. These reactions often proceed via radical or ionic intermediates.

One powerful method involves the use of samarium(II) iodide (SmI₂), which is known to mediate the reductive ring-opening of cyclopropanes, particularly those activated by adjacent functional groups. acs.orgjst.go.jpjst.go.jpacs.org In the context of the pyrazole scaffold, this could provide a route to 5-propyl or 5-(3-functionalized-propyl) pyrazole derivatives. The regioselectivity of the ring-opening would be a key consideration in such transformations. jst.go.jp

Radical-initiated ring-opening is another viable strategy. nih.gov The reaction can be triggered by a radical initiator, leading to the formation of a primary radical that can be trapped by various reagents or participate in intramolecular cyclizations.

The cyclopropyl group serves as an excellent handle for introducing chirality into the molecule. Asymmetric synthesis can be approached in two main ways: by starting with a chiral cyclopropyl precursor or by performing an enantioselective reaction on the existing cyclopropane (B1198618) ring or a related precursor.

Asymmetric Cyclopropanation: Chiral cyclopropane-containing drugs can be synthesized using biocatalysts, such as engineered myoglobin (B1173299) variants, which can perform asymmetric cyclopropanation of olefins with high diastereo- and enantioselectivity. nih.gov This suggests that a chiral version of this compound could be synthesized from a suitable pyrazole precursor and a chiral cyclopropanating agent.

Enantioselective Ring-Opening: Catalytic enantioselective ring-opening reactions of cyclopropanes are a well-established method for producing chiral building blocks. acs.orgacs.org By employing a chiral catalyst, the ring can be opened asymmetrically to generate enantioenriched products.

Synthesis from Chiral Precursors: An alternative strategy involves the reaction of a pyrazole nucleophile with an enantiomerically pure cyclopropyl bromide, which can proceed with high diastereoselectivity to form chiral N-cyclopropyl pyrazoles. mdpi.com A similar approach could be envisioned for the synthesis of C-cyclopropyl pyrazoles.

Modifications at the N1-Ethyl Group

Modifying the N1-ethyl group is generally more challenging than derivatizing the nitro or cyclopropyl groups. Direct functionalization of the ethyl group is difficult. A more common synthetic strategy involves N-dealkylation followed by re-alkylation with a different alkyl group.

N-Dealkylation: The removal of an N-alkyl group from a pyrazole can be challenging. However, methods for the N-dealkylation of amines and other heterocycles have been developed, such as using pyridine (B92270) hydrochloride at high temperatures or other specific reagents. acs.orgnih.gov Successful dealkylation would yield 5-cyclopropyl-3-nitro-1H-pyrazole.

N-Alkylation: The resulting N-H pyrazole can then be re-alkylated with a variety of alkylating agents (e.g., alkyl halides, tosylates) in the presence of a base. mdpi.comsemanticscholar.org This dealkylation-realkylation sequence provides a versatile route to a library of N1-substituted pyrazoles, allowing for the introduction of different alkyl or functionalized chains at this position, thereby modulating the compound's properties.

Dealkylation and Realkylation Strategies

The manipulation of the N-substituent on a pyrazole ring is a critical strategy for modulating the physicochemical and pharmacological properties of the resulting compounds. Dealkylation of the N-ethyl group from this compound would yield the corresponding N-unsubstituted pyrazole, which can then be realkylated with a variety of alkyl or functionalized alkyl groups.

While specific dealkylation methods for this compound are not extensively documented, general procedures for the N-dealkylation of N-alkylamines and other N-alkylated heterocycles can be considered. researchgate.net These methods often involve reaction with chloroformates followed by hydrolysis. researchgate.net For instance, the use of 2,2,2-trichloroethyl chloroformate followed by reduction with zinc is a common strategy for N-demethylation and could potentially be adapted for de-ethylation.

Once the N-unsubstituted pyrazole is obtained, realkylation can be achieved under various conditions. Traditional methods often involve the use of a base to deprotonate the pyrazole nitrogen, followed by reaction with an alkyl halide. chim.it More modern approaches utilize milder conditions, such as acid-catalyzed N-alkylation with trichloroacetimidates or enzyme-catalyzed reactions, which can offer greater control over regioselectivity in unsymmetrical pyrazoles. chim.ithilarispublisher.com Given the steric hindrance from the adjacent cyclopropyl group, alkylation is expected to predominantly occur at the N1 position.

Table 1: Representative General Methods for N-Dealkylation and N-Realkylation of Pyrazoles

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-Dealkylation | 1. Chloroformate (e.g., ClCO₂CH₂CCl₃), Base2. Zn, Acid | N-H Pyrazole | researchgate.net |

| N-Realkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, ACN) | N-Alkyl Pyrazole | chim.it |

| N-Realkylation | Trichloroacetimidate, Brønsted Acid Catalyst | N-Alkyl Pyrazole | chim.it |

| N-Realkylation | Haloalkane, Engineered Enzyme Cascade | N-Alkyl Pyrazole | hilarispublisher.com |

This table presents generalized methods and not specific experimental results for this compound.

Introduction of Functionalized Ethyl Chains

A more direct approach to diversifying the N-substituent involves the synthesis of 5-cyclopropyl-3-nitro-1H-pyrazole followed by the introduction of various functionalized ethyl chains at the N1 position. This strategy allows for the incorporation of a wide range of functionalities, such as hydroxyl, amino, or ester groups, which can serve as handles for further synthetic transformations or as key pharmacophoric features.

The synthesis would begin with the N-alkylation of 5-cyclopropyl-3-nitro-1H-pyrazole with a difunctionalized ethylating agent, such as 2-bromoethanol (B42945) or ethyl 2-bromoacetate, in the presence of a suitable base. The choice of the ethylating agent dictates the functionality introduced. For example, using 2-bromoethanol would yield a hydroxyethyl-substituted pyrazole, which could be further oxidized to an aldehyde or carboxylic acid, or converted to an ether or ester. Similarly, employing ethyl 2-bromoacetate would introduce an ester functionality, which can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.

Synthesis of Fused Heterocyclic Systems from this compound Precursors

The nitro group at the C3 position of this compound is a key functional handle that can be transformed to open up a variety of synthetic pathways, particularly for the construction of fused heterocyclic systems. The reduction of the nitro group to an amino group is a pivotal transformation, yielding 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine. This aminopyrazole is a valuable precursor for the synthesis of pyrazolo-fused heterocycles, which are prominent scaffolds in medicinal chemistry.

The reduction of nitropyrazoles can be achieved using various methods, including catalytic hydrogenation with palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl₂) or sodium dithionite (B78146) (Na₂S₂O₄). researchgate.net The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups.

Annulation Reactions to Form Pyrazolo-Fused Systems

Once 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine is synthesized, it can undergo annulation reactions with suitable bifunctional electrophiles to construct fused pyrazole systems. Two of the most common and medicinally relevant fused systems are pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines.

Pyrazolo[3,4-b]pyridines: These can be synthesized by reacting the aminopyrazole with 1,3-dicarbonyl compounds or their synthetic equivalents. For example, condensation with a β-diketone in the presence of an acid catalyst would lead to the formation of the corresponding pyrazolo[3,4-b]pyridine. The regioselectivity of the cyclization is influenced by the nature of the substituents on the β-diketone.

Pyrazolo[1,5-a]pyrimidines: These are typically formed by the reaction of the aminopyrazole with β-ketoesters or other 1,3-bielectrophilic species. The reaction often proceeds via an initial condensation to form an enamine intermediate, which then undergoes intramolecular cyclization to yield the fused pyrimidine (B1678525) ring.

Table 2: Representative Annulation Reactions for the Synthesis of Pyrazolo-Fused Systems from Aminopyrazoles

| Fused System | Reagents and Conditions | Product | Reference |

| Pyrazolo[3,4-b]pyridine | β-Diketone, Acid Catalyst (e.g., ZrCl₄), Heat | Substituted Pyrazolo[3,4-b]pyridine | semanticscholar.org |

| Pyrazolo[1,5-a]pyrimidine | β-Ketoester, Acid or Base Catalyst, Heat | Substituted Pyrazolo[1,5-a]pyrimidine | researchgate.net |

This table presents generalized methods and not specific experimental results for 5-cyclopropyl-1-ethyl-1H-pyrazol-3-amine.

Construction of Polycyclic Scaffolds

The synthetic utility of this compound extends beyond the formation of bicyclic fused systems. The derived aminopyrazole can be a key intermediate in the synthesis of more complex polycyclic scaffolds. For instance, functionalized pyrazolo[3,4-b]pyridines can undergo further cyclization reactions to form tricyclic or even more complex systems.

One approach involves the introduction of a suitable functional group on the newly formed pyridine ring, which can then participate in an intramolecular cyclization. For example, a pyrazolo[3,4-b]pyridine bearing a haloaryl substituent could undergo an intramolecular Heck or Suzuki coupling to form a new ring. Alternatively, a precursor with an appropriately positioned carboxylic acid or alcohol could undergo intramolecular Friedel-Crafts acylation or alkylation to construct a new carbocyclic or heterocyclic ring fused to the pyrazolopyridine core. The synthesis of such polycyclic systems from pyrazole-4-carbaldehydes has been reported, highlighting the versatility of pyrazole derivatives in constructing complex molecular architectures.

Future Research Directions and Perspectives in the Chemical Study of 5 Cyclopropyl 1 Ethyl 3 Nitro 1h Pyrazole

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted pyrazoles is a well-established field, yet the development of efficient, scalable, and green routes to specific isomers like 5-cyclopropyl-1-ethyl-3-nitro-1H-pyrazole remains a key research objective. Future work should focus on optimizing pathways that offer high regioselectivity and yield.

A primary strategy involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). nih.gov For the target molecule, a plausible route would start from a cyclopropyl-containing 1,3-dicarbonyl precursor, which would react with ethylhydrazine (B1196685) to form the N-ethyl-5-cyclopropyl-1H-pyrazole intermediate. The subsequent step would be the regioselective nitration of this intermediate. The nitration of pyrazoles can be challenging, often yielding mixtures of isomers. rsc.org Therefore, research into controlling the position of nitration is critical.